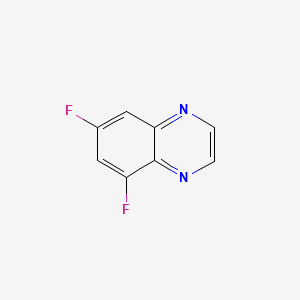

5,7-二氟喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

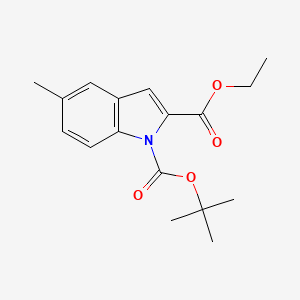

5,7-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has a molecular weight of 166.13 . The IUPAC name for this compound is 5,7-difluoroquinoxaline .

Synthesis Analysis

The synthesis of molecules with 6,7-difluoroquinoxaline units involves the use of thiophene as the electron-donating end group . The organic low band gap molecules with 6,7-difluoroquinoxaline and thiophene units were synthesized using Stille coupling .Molecular Structure Analysis

The InChI code for 5,7-Difluoroquinoxaline is 1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H . The InChI key is KCQXTFQKUGVUJI-UHFFFAOYSA-N .科学研究应用

有机太阳能电池

5,7-二氟喹喔啉用于合成聚(噻吩)-alt-(6,7-二氟-2(2-己基癸氧基)喹喔啉),由于其高效率、简化的合成和成本效益,它是作为有机太阳能电池 (OSC) 中供体材料的有希望的候选者(噻吩)-alt-(6,7-二氟-2(2-己基癸氧基)喹喔啉)" data-citationid="e0c8e7be-f3e1-5af6-e109-9d9706e50485-5" h="ID=SERP,5015.1" href="https://europepmc.org/article/med/38627218" target="_blank"> . PTQ10 的受体单元源于 5,8-二溴-6,7-二氟喹喔啉-2-醇的烷基化(噻吩)-alt-(6,7-二氟-2(2-己基癸氧基)喹喔啉),由于其高效率、简化的合成和成本效益,它是作为有机太阳能电池 (OSC) 中供体材料的有希望的候选者1" data-citationid="e0c8e7be-f3e1-5af6-e109-9d9706e50485-7" h="ID=SERP,5015.1" href="https://europepmc.org/article/med/38627218" target="_blank"> .

非富勒烯有机太阳能电池

合成了一系列基于二氟喹喔啉的交替共聚物,以了解分子有序和取向对非富勒烯 (NF) 太阳能电池性能的影响 . 结构修饰显着影响了光伏性能,功率转换效率 (PCE) 高达 8.13% .

共轭聚合物的合成

5,7-二氟喹喔啉用于合成新型共轭聚合物,这些聚合物由喹喔啉单元组成 . 这些聚合物在包括电子学和光子学在内的各个领域具有潜在的应用 .

高效的合成策略

三氟甲磺酸辅助的喹喔啉衍生物(包括 5,7-二氟喹喔啉)的区域选择性溴化,为 PTQ10 提供了一种替代合成途径 . 这项研究提供了对 PTQ10 高效合成策略的见解,促进了其在 OSC 中的商业应用潜力 .

对链间堆积和共混形态的影响

基于二氟喹喔啉的共聚物的骨架修饰会影响非富勒烯有机太阳能电池的链间堆积、共混形态和光伏性能 .

高性能太阳能电池的开发

作用机制

Target of Action

5,7-Difluoroquinoxaline is a type of quinoxaline derivative. Quinoxaline derivatives have been reported as a new type of tubulin polymerization inhibitor . Tubulins are the main components of the cytoskeleton and consist of α- and β-tubulin proteins, which play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins can be considered as the primary targets of 5,7-Difluoroquinoxaline.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When the dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . As a tubulin polymerization inhibitor, 5,7-Difluoroquinoxaline likely interacts with tubulin proteins, disrupting the balance of polymerization and depolymerization, and thus inhibiting cell division.

Biochemical Pathways

Given its role as a tubulin polymerization inhibitor, it is likely that it affects the pathways related to cell division and cytoskeleton formation

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are generally influenced by their chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The primary result of 5,7-Difluoroquinoxaline’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for the development of anticancer drugs.

Action Environment

The action, efficacy, and stability of 5,7-Difluoroquinoxaline can be influenced by various environmental factors. For instance, the performance of difluoroquinoxaline-based copolymers in solar cells was found to be influenced by molecular ordering and orientation . .

属性

IUPAC Name |

5,7-difluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-81-4 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)